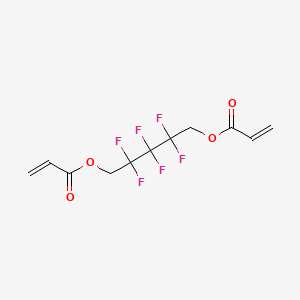

2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate

Description

The exact mass of the compound 2-Propenoic acid, 2,2,3,3,4,4-hexafluoro-1,5-pentanediyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,2,3,3,4,4-hexafluoro-5-prop-2-enoyloxypentyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F6O4/c1-3-7(18)20-5-9(12,13)11(16,17)10(14,15)6-21-8(19)4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZNAYNLYNBXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(COC(=O)C=C)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060986 | |

| Record name | 1H,1H,5H,5H-Perfluoro-1,5-pentanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-95-5 | |

| Record name | 2,2,3,3,4,4-Hexafluoropentamethylene diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(2,2,3,3,4,4-hexafluoro-1,5-pentanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(2,2,3,3,4,4-hexafluoro-1,5-pentanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,5H,5H-Perfluoro-1,5-pentanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Applications of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl Diacrylate

Executive Summary

2,2,3,3,4,4-Hexafluoro-1,5-pentyl diacrylate (CAS 678-95-5) represents a critical class of fluorinated monomers that bridge the gap between high-performance industrial coatings and precision biomedical applications. Characterized by a central perfluorinated core flanked by reactive acrylate termini, this molecule offers a unique combination of low refractive index (RI) , high hydrophobicity , and chemical resistance , while retaining the rapid photopolymerization capability of standard acrylates.

This guide analyzes the physicochemical profile of this monomer, detailing its synthesis, polymerization kinetics, and emerging utility in 19F MRI-guided drug delivery systems , where its magnetic symmetry provides a distinct advantage over non-fluorinated analogs.

Molecular Architecture & Identification

The molecule consists of a linear pentane chain where the central three carbons are fully fluorinated (

| Parameter | Data |

| IUPAC Name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl diacrylate |

| Common Name | This compound |

| CAS Number | 678-95-5 |

| Precursor Diol CAS | 376-90-9 (2,2,3,3,4,4-Hexafluoro-1,5-pentanediol) |

| Molecular Formula | |

| Molecular Weight | 320.19 g/mol |

| SMILES | C=CC(=O)OCC(F)(F)C(F)(F)C(F)(F)COC(=O)C=C |

Physicochemical Profile

The following data aggregates experimental values and high-confidence structural analog predictions (based on the octafluoro-1,6-hexanediol analog, CAS 2264-01-9).

Core Properties Table[9]

| Property | Value / Range | Context & Implication |

| Physical State | Clear, colorless liquid | Low viscosity facilitates easy mixing in solvent-free formulations. |

| Density | 1.39 – 1.43 g/cm³ | Significantly denser than non-fluorinated acrylates (~1.05 g/cm³) due to heavy fluorine atoms. |

| Refractive Index ( | 1.380 – 1.395 | Critical Spec: Low RI is essential for cladding layers in optical fibers to ensure Total Internal Reflection (TIR). |

| Boiling Point | ~100°C @ 0.1 mmHg | High boiling point at atm pressure; requires vacuum distillation to prevent thermal polymerization. |

| Surface Tension | < 20 mN/m (Polymer) | The perfluorinated core migrates to the surface, creating exceptional hydrophobicity and oleophobicity. |

| Solubility | Soluble in: Ketones, Fluorinated solventsInsoluble in: Water, Aliphatic hydrocarbons | Requires polar aprotic solvents or fluorinated co-monomers for homogeneous blending. |

The "Fluorine Effect" on Refractive Index

The low refractive index is a direct consequence of the low electronic polarizability of the Carbon-Fluorine bond. Unlike hydrogen, fluorine tightly holds its electrons, reducing the interaction with electromagnetic waves.

Figure 1: Mechanistic flow illustrating how the hexafluoro core dictates the macroscopic optical and surface properties.

Synthesis & Purity Analysis

For research applications requiring >98% purity (e.g., biomedical hydrogels), synthesis typically proceeds via the esterification of the corresponding fluorinated diol.

Synthetic Workflow

The reaction between 2,2,3,3,4,4-hexafluoro-1,5-pentanediol (CAS 376-90-9) and acryloyl chloride is the standard high-yield route.

Protocol Summary:

-

Reactants: 1.0 eq Fluorinated Diol + 2.2 eq Acryloyl Chloride.

-

Base: 2.5 eq Triethylamine (TEA) to scavenge HCl.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF at 0°C.

-

Workup: Wash with dilute HCl (remove amine), then

(neutralize), dry over -

Purification: Vacuum distillation is mandatory to remove mono-acrylates and inhibitors.

Figure 2: Synthetic pathway for generating high-purity fluorinated diacrylate monomer.

Applications in Drug Development: The "Theranostic" Edge

While often categorized as an optical material, this molecule is gaining traction in pharmaceutical sciences, specifically in 19F MRI (Fluorine Magnetic Resonance Imaging).

19F MRI Tracking

Unlike protons (

-

Symmetry Advantage: The symmetry of the

block ensures the fluorine atoms are chemically equivalent or magnetically similar, resulting in a sharp, intense NMR/MRI signal rather than a broadened, useless one. -

Quantitative Tracking: The signal intensity correlates linearly with concentration, allowing researchers to quantify exactly how much drug carrier has reached a tumor site.

Hydrophobic Modulation in Hydrogels

In drug delivery systems (DDS), the release rate of a hydrophobic drug (e.g., Paclitaxel, Doxorubicin) is controlled by the hydrophobicity of the carrier matrix.

-

Mechanism: Incorporating CAS 678-95-5 into a PEG-based hydrogel increases the matrix's hydrophobicity.

-

Result: This slows water penetration and drug diffusion, extending the release profile from hours to days.

Figure 3: Workflow for utilizing fluorinated acrylates in quantitative medical imaging.

Optical & Industrial Applications

Optical Fiber Cladding

To guide light efficiently, the cladding of an optical fiber must have a lower refractive index than the core.

-

Standard Core RI: ~1.49 (PMMA) or ~1.46 (Silica).

-

Hexafluoro Diacrylate RI: ~1.39.

- n: The large difference (>0.05) ensures a high Numerical Aperture (NA), allowing the fiber to accept light from wider angles and minimize loss.

Photocurable Coatings

The diacrylate functionality allows for UV-curing. When used in coatings:

-

Anti-Graffiti: The low surface energy prevents paint and ink from wetting the surface.

-

Easy-Clean: Oils bead up and can be wiped off without solvents.

Safety & Handling Protocols

Hazard Classification:

-

Skin/Eye Irritant: Acrylates are potent sensitizers.

-

Inhalation: Avoid breathing vapors; use in a fume hood.

Storage:

-

Inhibitors: Typically stabilized with MEHQ (Hydroquinone monomethyl ether) to prevent premature polymerization.

-

Temperature: Store at 2-8°C away from light.

-

Oxygen: Do not store under pure nitrogen; a small amount of dissolved oxygen is required for the inhibitor (MEHQ) to function effectively.

References

-

RefractiveIndex.INFO. Optical constants of SiO2 and Fluorinated Polymers. (Accessed 2026). Link

-

University of Queensland. Fluorinated hydrogels as advanced drug delivery systems for monitoring drug release. (2022). Link

-

Santa Cruz Biotechnology. 2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate (CAS 678-95-5) Product Data.[1][2]Link

-

ChemicalBook. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate (CAS 2264-01-9) Physicochemical Data.Link

-

ResearchGate. Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine.Link

Sources

thermodynamic properties of fluorinated diacrylate monomers

An In-Depth Technical Guide to the Thermodynamic Properties of Fluorinated Diacrylate Monomers

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Fluorination in Advanced Acrylate Systems

Fluorinated diacrylate monomers are a cornerstone in the development of high-performance polymers for advanced applications, ranging from hydrophobic coatings and low-surface-energy materials to biocompatible resins for medical devices. The incorporation of fluorine atoms into the acrylate backbone imparts a unique combination of properties, including exceptional thermal stability, chemical inertness, and low refractive indices.[1][2] Understanding the thermodynamic properties of these monomers is not merely an academic exercise; it is fundamental to controlling their polymerization, predicting the final characteristics of the crosslinked network, and ensuring the reliability and performance of the end-use material.

This guide provides a comprehensive exploration of the core . We will delve into the theoretical underpinnings and practical methodologies for characterizing these materials, focusing on thermal transitions, thermal stability, and polymerization kinetics. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select, design, and optimize fluorinated polymer systems.

Part 1: Thermal Transitions - Glass Transition and Melting Behavior

The thermal transitions of a polymer, particularly the glass transition temperature (Tg), are critical indicators of its mechanical properties at various temperatures. For polymers derived from fluorinated diacrylates, the Tg dictates the transition from a rigid, glassy state to a more flexible, rubbery state. This property is profoundly influenced by the degree and nature of fluorination.

The Influence of Fluoroalkyl Chains on Polymer Mobility

The introduction of fluoroalkyl side chains significantly impacts the mobility of the resulting polymer network. Key factors include:

-

Side-Chain Length: Longer fluoroalkyl side chains can lead to a decrease in Tg due to increased free volume and a plasticizing effect. However, if the side chains are long enough, they can crystallize, introducing a melting temperature (Tm) and significantly altering the material's properties.[3]

-

Backbone Structure: The presence of groups like an α-methyl on the backbone (methacrylate vs. acrylate) increases steric hindrance, restricting chain rotation and leading to a higher Tg.[1]

-

Microphase Separation: The thermodynamic incompatibility between the hydrocarbon polymer backbone and the fluorinated side chains can lead to microphase separation, resulting in distinct thermal transitions for the different domains.[2] This phenomenon is crucial for creating surfaces with high fluorine concentration.[4][5]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the Tg and Tm of polymers. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Causality in Experimental Design: The choice of heating rate is a critical parameter. A standard rate of 10 K/min is often used as it provides a good balance between signal resolution and experimental time.[3] Slower rates can enhance the resolution of subtle transitions, while faster rates can increase the signal-to-noise ratio but may also cause a slight upward shift in the observed transition temperature. The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidative degradation of the sample at elevated temperatures.

Step-by-Step Methodology:

-

Sample Preparation: A small sample (typically 5-10 mg) of the cured fluorinated diacrylate polymer is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with nitrogen gas.

-

Thermal Program:

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10 K/min). This scan erases the sample's prior thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 K/min) to a low temperature (e.g., -50°C).

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from this scan as a step change in the heat flow curve.[3]

-

-

Data Analysis: The glass transition is identified as the midpoint of the inflection in the baseline of the DSC thermogram. The melting temperature appears as an endothermic peak.

Visualization: DSC Experimental Workflow

Caption: Workflow for determining thermal transitions using DSC.

Data Summary: Thermal Transitions of Fluorinated Polymers

| Polymer System | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Reference |

| PFA-Cy (y=1, 2, 4, 6)¹ | 271 K, 259 K, 249 K, 243 K | Not Observed | [3] |

| PFA-Cy (y=8, 10)¹ | Not Reported | 348 K, 403 K | [3] |

| Fluorinated Polyacrylate² | 20.58 °C (293.73 K) | Not Observed | [6] |

| pPFDA Homopolymer³ | Not Reported | ~70-80 °C | [7][8] |

¹ PFA-Cy refers to poly(fluoroalkyl acrylate) with a cyclo-hexyl group and varying fluoroalkyl chain lengths (y). Data shows Tg decreases with longer, non-crystallizable side chains, while sufficiently long chains induce crystallinity (Tm). ² Copolymer of butyl acrylate, methyl methacrylate, and hexafluorobutyl methacrylate. ³ Poly(1H,1H,2H,2H-perfluorodecyl acrylate), a semicrystalline polymer.

Part 2: Thermal Stability

The robust C-F bond (bond energy ~485 kJ/mol) compared to the C-H (~413 kJ/mol) and C-C (~346 kJ/mol) bonds gives fluorinated polymers their renowned thermal stability.[6][9] This stability is crucial for applications involving high processing temperatures or for devices intended for long-term use under thermal stress.

Degradation Mechanisms

The thermal degradation of fluorinated polyacrylates primarily occurs through random main-chain scission.[10] The specific products of pyrolysis can include the original monomer, dimers, and other fragments, providing insight into the degradation pathways.[10] The incorporation of fluorine generally increases the initial decomposition temperature of the polymer network.[6][11][12][13] For instance, studies have shown that the decomposition temperature of a fluorinated polyacrylate latex can be 20°C higher than its non-fluorinated counterpart.[6]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for quantifying thermal stability.

Causality in Experimental Design: Performing TGA in an inert nitrogen atmosphere is essential to study the inherent thermal stability of the polymer backbone without the influence of oxidative processes. The heating rate (e.g., 10 °C/min) is chosen to ensure thermal equilibrium within the sample and generate reproducible data.[12] A faster rate could artificially elevate the observed decomposition temperature.

Step-by-Step Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of the cured polymer is placed into a tared TGA pan (typically platinum or ceramic).

-

Instrument Setup: The TGA furnace is sealed and purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate to remove all oxygen.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant, linear heating rate (e.g., 10 °C/min).[12]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is often defined as the temperature at which 5% weight loss occurs (T_d5%).

Visualization: TGA Experimental Workflow

Caption: Workflow for assessing thermal stability using TGA.

Data Summary: Thermal Stability of Fluorinated Polymers

| Polymer System | Initial Decomposition Temp. | Key Finding | Reference |

| Fluorinated Polyacrylate Latex | 363.21 °C | 20°C higher than non-fluorinated version. | [6] |

| Core-Shell Acrylic + OFPMA¹ | 370 °C | 15°C higher than pure acrylic resin. | [13] |

| Fluorinated Acrylic Emulsion Films | Higher than non-fluorinated films | Stability increases with the length of the perfluoroalkyl group. | [12] |

| Copolymers with Fluorinated Side Groups | 387–403 °C | Incorporation of fluorine enhances thermal stability. | [4] |

¹ OFPMA: Octafluoropentyl methacrylate.

Part 3: Photopolymerization Kinetics

For many applications, fluorinated diacrylates are cured using UV light in a process called photopolymerization. The kinetics of this reaction—how fast the monomer converts to a solid polymer network—is a critical thermodynamic property. It dictates the required exposure time, the final degree of conversion, and the homogeneity of the resulting network.

Factors Influencing Reactivity

The rate of photopolymerization and the final double bond conversion (DBC) depend on the monomer's structure, the photoinitiator system, and the curing conditions. Acrylates are generally more reactive in free-radical polymerization than their corresponding methacrylates.[14] The high viscosity of some fluorinated monomers can reduce molecular mobility, potentially slowing the reaction and leading to incomplete conversion.

Experimental Protocol: Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a powerful technique for studying the kinetics of photopolymerization. It measures the heat evolved from the sample during UV irradiation. Since the polymerization of acrylates is an exothermic process, the rate of heat evolution is directly proportional to the rate of polymerization.

Causality in Experimental Design: The experiment is conducted isothermally to ensure that changes in heat flow are due solely to the polymerization reaction and not to temperature-induced changes in heat capacity. The intensity of the UV light is a critical variable that directly influences the rate of initiation and thus the overall polymerization rate. It must be precisely controlled and reported.

Step-by-Step Methodology:

-

Sample Preparation: A small sample (1-5 mg) of the liquid monomer formulation (containing a photoinitiator) is placed in an open DSC pan.

-

Instrument Setup: The sample is placed in the DSC cell, which is equipped with a quartz window to allow UV light to pass through. The cell is brought to a stable isothermal temperature (e.g., 25°C).

-

Curing and Data Acquisition: The UV lamp is turned on, and the heat flow from the sample is recorded as a function of time. The experiment continues until the heat flow returns to the baseline, indicating the reaction has ceased.

-

Data Analysis:

-

The total heat evolved (ΔH_total) is determined by integrating the area under the heat flow curve.

-

The degree of conversion (DBC) at any time 't' can be calculated as the fractional heat evolved (ΔH_t / ΔH_total).

-

The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).

-

Visualization: Logic of Photopolymerization

Caption: Key stages in the UV-induced photopolymerization process.

Conclusion: A Unified View of Thermodynamic Properties for Material Design

The are intrinsically linked and collectively govern the transition from a liquid monomer to a high-performance solid polymer.

-

Thermal stability , endowed by the C-F bond, defines the upper service temperature and processing limits of the final material.[9]

-

Thermal transitions , dictated by side-chain architecture and backbone rigidity, determine the mechanical properties, such as hardness and flexibility, of the polymer at its operating temperature.[1]

-

Polymerization kinetics influences the curing process, impacting manufacturing efficiency and the final degree of crosslinking, which in turn affects both mechanical properties and chemical resistance.[15]

By leveraging the methodologies and insights presented in this guide, researchers can make informed decisions in the design and synthesis of novel fluorinated polymers. A thorough characterization of these core thermodynamic properties is the first and most critical step toward engineering materials with precisely tailored performance characteristics for the most demanding scientific and industrial applications.

References

- Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. (2025).

- I. Yamamoto. (2016). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications.

- Fluorinated acrylic polymers: Surface properties and XPS investigations. (2006). Journal of Applied Polymer Science.

- Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. PMC - NIH.

- Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers.

- Thermal properties of fluorinated polyacrylic latex films.

- Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. (2014).

- Characterization and comparability study of a series of novel fluorinated polyacrylates with a rigid cyclohexane mesogenic core. (2024). Taylor & Francis Online.

- Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. (2014).

- The TGA curves: V-0, the coatings of the fluorinated acrylate copolymers.

- Tga of film (a) acrylate copolymer; (b) acrylate copolymer modified by fluorine monomer.

- Fluorinated acrylic polymers with fluorine-containing electro-optical chromophores in side chain. (2020). Fluorine notes.

- Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymeriz

- Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified W

- Synthesis and characterization of antibacterial dental monomers and composites. PMC - NIH.

- CO 2 transport behavior in poly(fluoroalkyl acrylate) and poly(fluoroalkyl methacrylate)

- Synthesis and characterization of copolymers based on styrene and partially fluorinated acrylates. (2025).

- TGA curves of the latex films with different fluorine contents.

- TGA curves and their corresponding DTG curves of FPUA films.

- Directed synthesis of copolymers based on fluorine-containing (meth)

- Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes. PMC - NIH.

- Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes. (2025).

- Highly photosensitive furan acrylate derivatives and their solid-state photopolymeriz

- The kinetic curves of photopolymerization in the presence of initiator...

- Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. (1999).

- Fluorinated Oligomers and Polymers in Photopolymerization. (2015).

- Mixtures of CO2 and poly(fluoroacrylate)

- Soluble Fluorinated Cardo Copolyimide as an Effective Additive to Photopolymerizable Compositions Based on Di(meth)

- Fluorinated acrylic monomer modified core-shell polyacrylate latex particles: Preparation, properties and characterizations. (2022).

Sources

- 1. CO 2 transport behavior in poly(fluoroalkyl acrylate) and poly(fluoroalkyl methacrylate): a comparative study of fluoropolymer structure–property rela ... - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00413F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

polymerization mechanism of fluorinated diacrylates

An In-depth Technical Guide to the Polymerization Mechanism of Fluorinated Diacrylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated diacrylates represent a pivotal class of monomers, yielding polymers with exceptional properties including high thermal stability, chemical inertness, low surface energy, and unique optical characteristics. These attributes make them indispensable in a myriad of advanced applications, from high-performance coatings and adhesives to specialized materials in the electronics, optics, and biomedical fields. This technical guide provides a comprehensive exploration of the polymerization mechanisms governing fluorinated diacrylates. We will delve into the nuances of free-radical polymerization, with a particular focus on photopolymerization, elucidating the critical roles of initiation, propagation, and termination steps. The profound influence of fluorine substitution on reaction kinetics and final polymer properties will be a central theme. Furthermore, this guide will present detailed experimental protocols, characterization techniques, and data interpretation, offering researchers and professionals the foundational knowledge and practical insights required to harness the full potential of these remarkable polymers.

Introduction: The Unique World of Fluorinated Polymers

Fluoropolymers, a diverse class of materials, are distinguished by the presence of fluorine atoms within their molecular structure. This seemingly simple substitution has profound consequences, imparting a suite of desirable properties not typically found in their non-fluorinated hydrocarbon counterparts.[1][2] The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond contribute to the exceptional thermal and chemical stability of these polymers.[1][3] Furthermore, the low polarizability of the C-F bond results in weak intermolecular forces, leading to materials with remarkably low surface energies, which manifest as hydrophobicity and oleophobicity.[4][5]

Fluorinated diacrylates are bifunctional monomers that contain two acrylate groups, enabling the formation of highly cross-linked polymer networks upon polymerization. This cross-linked structure enhances the mechanical properties and thermal stability of the resulting material. The "side-chain fluorinated polymers," where the fluorinated moieties are part of the side chains attached to a hydrocarbon backbone, are particularly relevant in the context of fluorinated acrylates.[2] This architecture allows for a combination of the properties of the acrylate backbone with the unique surface properties imparted by the fluorinated side chains.[6]

The polymerization of these monomers is most commonly achieved through free-radical mechanisms, which can be initiated by thermal energy or, more prevalently in industrial applications, by ultraviolet (UV) radiation in a process known as photopolymerization.[7] The choice of initiation method and the specific reaction conditions have a significant impact on the polymerization kinetics and the final properties of the cured material.[8]

The Core Mechanism: Free-Radical Polymerization of Fluorinated Diacrylates

The polymerization of fluorinated diacrylates, like their non-fluorinated analogs, proceeds via a free-radical chain reaction. This process can be conceptually divided into three key stages: initiation, propagation, and termination.

Initiation: The Spark of the Reaction

The initiation stage involves the generation of free radicals, which are highly reactive species with an unpaired electron. These radicals are responsible for initiating the polymerization cascade.

2.1.1. Photopolymerization: Harnessing Light for Curing

Photopolymerization, or UV curing, is a widely employed technique for polymerizing fluorinated diacrylates due to its rapid cure speeds at ambient temperatures and spatial control.[9] This process relies on photoinitiators, molecules that absorb UV or visible light and subsequently decompose to generate free radicals.[10][11]

There are two primary types of free-radical photoinitiators:

-

Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon light absorption to form two radical fragments. Examples include hydroxyacetophenones and phosphine oxides.

-

Type II Photoinitiators (Abstraction Type): These initiators, upon light absorption, enter an excited state and then abstract a hydrogen atom from a co-initiator (synergist), typically an amine or an alcohol, to generate the initiating radicals. Benzophenone is a classic example of a Type II photoinitiator.[12]

The choice and concentration of the photoinitiator are critical factors that influence the depth and rate of cure.[10] For some highly fluorinated acrylates, it is even possible to achieve self-initiation of polymerization under UV exposure at specific wavelengths (typically below 270 nm) without the need for a dedicated photoinitiator.[13][14] This phenomenon is attributed to the direct excitation of the acrylate C=C double bonds by high-energy photons.[11][13]

2.1.2. Thermal Initiation

Thermal initiation involves the use of initiators that decompose upon heating to generate free radicals. Benzoyl peroxide (BPO) is a common thermal initiator used for acrylate polymerization.[8] The rate of decomposition, and thus the rate of initiation, is temperature-dependent.

Propagation: Building the Polymer Chain

Once the initiating radicals are formed, they rapidly add to the carbon-carbon double bond of a fluorinated diacrylate monomer, creating a new, larger radical. This new radical can then react with another monomer molecule, and this process repeats, leading to the rapid growth of a polymer chain. The bifunctional nature of diacrylates means that as the chains grow, they can cross-link with other growing chains, leading to the formation of a three-dimensional network.

The presence of fluorine atoms in the monomer can influence the propagation rate. The electron-withdrawing nature of fluorine can affect the reactivity of the acrylate double bond.

Termination: Bringing the Growth to a Halt

The growth of polymer chains is eventually terminated through several mechanisms:

-

Combination: Two growing polymer radicals combine to form a single, non-reactive polymer chain.

-

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain.

-

Trapping: In highly cross-linked systems, radicals can become trapped within the polymer network, unable to react further.

The kinetics of termination in fluorinated diacrylate systems can be significantly different from their non-fluorinated counterparts. Perfluorinated substituents have been shown to reduce the kinetic constant for polymer chain termination.[15]

Below is a diagram illustrating the fundamental steps of free-radical polymerization.

Caption: General mechanism of free-radical polymerization.

The Influence of Fluorine: A Deeper Dive

The presence and extent of fluorination in the diacrylate monomer have a profound impact on both the polymerization process and the final properties of the polymer.

-

Reactivity: The overall rate of polymerization can be influenced by the degree of fluorination. For instance, in a study comparing fluorinated acrylates and methacrylates, the polymerization reactivity was found to decrease in the order: 2,2,2-trifluoroethyl acrylate (TFEA) > methyl methacrylate (MMA) > 2,2,2-trifluoroethyl methacrylate (TFEMA) > 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA) > 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA).[8]

-

Solubility and Compatibility: Highly fluorinated monomers and polymers often exhibit poor solubility in common organic solvents, which can present challenges during synthesis and formulation.[16][17] This necessitates the use of specialized fluorinated solvents or emulsion polymerization techniques.[18] The compatibility of fluorinated monomers with non-fluorinated photoinitiators can also be a concern, sometimes requiring the development of fluorinated photoinitiators.[19]

-

Final Polymer Properties: The fluorine content directly correlates with many of the desirable properties of the final polymer. Higher fluorine content generally leads to:

Controlled/Living Radical Polymerization: Precision Engineering of Fluorinated Polymers

For applications requiring precise control over polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CLRP) techniques are employed. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmenttation Chain Transfer (RAFT) polymerization have been successfully applied to the synthesis of well-defined fluorinated polymers.[4][21] These techniques allow for the creation of block copolymers and other complex architectures, further expanding the functional design space of fluorinated materials.[4] A light-mediated ATRP protocol has also been developed for semi-fluorinated (meth)acrylates, offering excellent control over the polymerization process.[22]

Experimental Protocols and Characterization

A General Protocol for UV Photopolymerization

The following provides a generalized workflow for the UV photopolymerization of a fluorinated diacrylate formulation.

Caption: A typical workflow for UV photopolymerization.

Step-by-Step Methodology:

-

Formulation: In a light-protected container, thoroughly mix the fluorinated diacrylate monomer with the chosen photoinitiator (typically 0.1-5 wt%). Other components such as cross-linkers, fillers, or adhesion promoters can also be added at this stage.[23][24] The mixture should be homogenized until the photoinitiator is completely dissolved.

-

Application: Apply the liquid formulation onto a clean substrate (e.g., glass, metal, or plastic) to form a uniform film of the desired thickness.

-

Curing: Place the coated substrate under a UV lamp. The wavelength of the lamp should match the absorption spectrum of the photoinitiator.[10] The intensity of the light and the exposure time will depend on the specific formulation and desired degree of cure.

-

Post-Curing: In some cases, a post-cure thermal treatment may be beneficial to enhance the final properties of the polymer network.

-

Characterization: The cured film can then be subjected to various characterization techniques to evaluate its properties.

Key Characterization Techniques

The unique properties of fluorinated polymers often necessitate specialized characterization methods.

| Property | Characterization Technique | Information Obtained |

| Polymerization Kinetics | Photo-Differential Scanning Calorimetry (Photo-DSC) | Rate of polymerization, final monomer conversion. |

| Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy | Monitoring the disappearance of the acrylate C=C double bond to determine conversion.[11] | |

| Chemical Structure | Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups in the monomer and polymer.[17][20] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Detailed structural information of the monomer and polymer.[17][25] | |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity (challenging due to solubility issues).[26] |

| Atmospheric-Solid-Analysis-Probe High-Resolution Mass Spectrometry (ASAP/HRMS) | Molecular characterization of insoluble fluorinated polymers.[16] | |

| Thermal Properties | Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature.[20][27] |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm).[17] | |

| Surface Properties | Contact Angle Measurement | Determination of hydrophobicity and oleophobicity by measuring the contact angle of water and other liquids on the polymer surface.[5][25] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the polymer surface, confirming the presence and orientation of fluorine atoms.[27][28] |

Applications: Leveraging the Unique Properties of Fluorinated Polyacrylates

The exceptional properties of polymers derived from fluorinated diacrylates have led to their use in a wide range of demanding applications:

-

Coatings: As protective and functional coatings for textiles, paper, leather, and architectural surfaces to provide water and oil repellency, stain resistance, and durability.[3][7][29]

-

Electronics: As dielectric materials, encapsulants, and protective coatings for electronic components due to their low dielectric constant and high thermal stability.[29]

-

Optics: In anti-reflective coatings, optical fibers, and other optical components where high transparency and low refractive index are required.[23]

-

Biomedical Devices: As coatings for medical devices and in drug delivery systems, leveraging their biocompatibility and chemical inertness.

-

Adhesives: In high-performance adhesives that require excellent thermal and chemical resistance.

-

Dental Materials: As components in dental composites and adhesives to improve their durability and resistance to the oral environment.[8]

Conclusion and Future Outlook

The polymerization of fluorinated diacrylates offers a versatile platform for the creation of advanced materials with a unique combination of properties. A thorough understanding of the underlying free-radical polymerization mechanisms, particularly the nuances introduced by fluorine substitution, is paramount for the rational design and synthesis of polymers with tailored functionalities. While photopolymerization stands out as a key enabling technology for the rapid and efficient curing of these materials, ongoing research into controlled polymerization techniques continues to push the boundaries of what is possible in terms of polymer architecture and precision. As the demand for high-performance materials continues to grow across various industries, the importance of fluorinated polyacrylates is set to increase, with future innovations likely to focus on the development of more sustainable and environmentally friendly fluorinated monomers and polymerization processes.

References

-

High potential of new dyeing photoinitiators for fast curing of (meth)acrylate compositions under low intensity UV–Vis light - Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Characterization of Fluorinated Polymers by Atmospheric-Solid-Analysis-Probe High-Resolution Mass Spectrometry (ASAP/HRMS) Combined with Kendrick-Mass-Defect Analysis | Analytical Chemistry - ACS Publications. Available at: [Link]

-

(PDF) Fluorinated polymers: evaluation and characterization of structure and composition - ResearchGate. Available at: [Link]

-

Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Available at: [Link]

-

Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. Available at: [Link]

-

Polymerization of α-fluoroacrylates and fabrication of surface relief structures by UV exposure without photoinitiators - Fluorine notes. Available at: [Link]

-

Controlled/Living Radical Polymerization of Semifluorinated (Meth)acrylates. Available at: [Link]

-

Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers - ACS Publications. Available at: [Link]

-

Synthesis and characterization of fluorinated molecularly imprinted polymers for PFAS. Available at: [Link]

-

Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials | Journal of the American Chemical Society. Available at: [Link]

-

Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications Available - Books. Available at: [Link]

-

Synthesis of fluorine-containing acrylate polymer and application as resins on dyed polyester microfiber fabric | Request PDF - ResearchGate. Available at: [Link]

-

Self-Initiation of Photopolymerization Reactions - RadTech. Available at: [Link]

-

UV-curable fluoropolymer coatings for application at low temperatures - RadTech. Available at: [Link]

-

Fluoropolymers vs. Side-Chain Fluorinated Polymers. Available at: [Link]

-

Soluble Fluorinated Cardo Copolyimide as an Effective Additive to Photopolymerizable Compositions Based on Di(meth)acrylates: Application for Highly Thermostable Primary Protective Coating of Silica Optical Fiber - PMC. Available at: [Link]

-

Full article: Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization - Taylor & Francis. Available at: [Link]

-

February 2018 — "Polymerization of α-fluoroacrylates and fabrication of surface relief structures by UV exposure without photoinitiators" - Fluorine notes. Available at: [Link]

-

UV-cured fluorinated coatings for plastics: Effect of the photoinitiator and of the substrate filler on adhesion | Request PDF - ResearchGate. Available at: [Link]

-

UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog. Available at: [Link]

-

Analysis and characterization of novel fluorinated compounds used in surface treatments products - PubMed. Available at: [Link]

-

Polymerization kinetics of a fluorinated monomer under confinement in AAO nanocavities. Available at: [Link]

-

Kinetic polymerization behavior of fluorinated monomers for dental use - PubMed. Available at: [Link]

-

Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC - NIH. Available at: [Link]

- US5391587A - Fluorinated photoinitiators and their application in UV curing of fluorinated monomers - Google Patents.

-

The study of the acrylate copolymer emulsion containing fluorine - ResearchGate. Available at: [Link]

-

In situ polymerization monitoring of a diacrylate in an electrically conducting mesoporous nanoparticle scaffold. Available at: [Link]

-

Synthesis and Properties of Novel Acrylic Fluorinated Surfactants - MDPI. Available at: [Link]

-

Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications - ResearchGate. Available at: [Link]

-

Kinetics of radiative polymerization and co- polymerization of fluorinated acrylates and methacrylates - Выпуск № 6(163). Available at: [Link]

-

Aqueous Cationic Fluorinated Polyurethane for Application in Novel UV-Curable Cathodic Electrodeposition Coatings - PMC. Available at: [Link]

-

Characteristics of Colorless Fluorinated Imide-Based Oligomers for UV-Curing Coatings | ACS Applied Polymer Materials - ACS Publications. Available at: [Link]

-

Fabrication of UV-curable fluorosilicone coatings - European Coatings. Available at: [Link]

-

A fluorine-rich and flame-retardant gel polymer electrolyte enables thermal polymerization of fluorinated acrylates for stable quasi-solid-state Na-ion batteries - Chemical Communications (RSC Publishing). Available at: [Link]

-

Fluoropolymers for Coating Applications. Available at: [Link]

-

Plasma Copolymerization of Fluorinated and Acrylate Monomers: Kinetics and Chemical Structure Study | Request PDF - ResearchGate. Available at: [Link]

-

Characterization and comparability study of a series of novel fluorinated polyacrylates with a rigid cyclohexane mesogenic core - Taylor & Francis. Available at: [Link]

-

Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers | Macromolecules - ACS Publications. Available at: [Link]

-

Latex Blends of Fluorinated and Fluorine-Free Acrylates: Emulsion Polymerization and Tapping Mode Atomic Force Microscopy of Film Formation | Macromolecules - ACS Publications. Available at: [Link]

-

C1 Polymerization of Fluorinated Aryl Diazomethanes - Scholarworks@UNIST. Available at: [Link]

-

[PDF] Synthesis of fluorinated nanoparticles via RAFT dispersion polymerization-induced self-assembly using fluorinated macro-RAFT agents in supercritical carbon dioxide | Semantic Scholar. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fluoropolymerpartnership.com [fluoropolymerpartnership.com]

- 3. researchgate.net [researchgate.net]

- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. Kinetic polymerization behavior of fluorinated monomers for dental use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. radtech.org [radtech.org]

- 10. uvebtech.com [uvebtech.com]

- 11. radtech.org [radtech.org]

- 12. researchgate.net [researchgate.net]

- 13. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 14. Volume # 1(116), January - February 2018 — "Polymerization of α-fluoroacrylates and fabrication of surface relief structures by UV exposure without photoinitiators" [notes.fluorine1.ru]

- 15. ru.notes.fluorine1.ru [ru.notes.fluorine1.ru]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. US5391587A - Fluorinated photoinitiators and their application in UV curing of fluorinated monomers - Google Patents [patents.google.com]

- 20. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Soluble Fluorinated Cardo Copolyimide as an Effective Additive to Photopolymerizable Compositions Based on Di(meth)acrylates: Application for Highly Thermostable Primary Protective Coating of Silica Optical Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. semanticscholar.org [semanticscholar.org]

- 27. tandfonline.com [tandfonline.com]

- 28. Fabrication of UV-curable fluorosilicone coatings - European Coatings [european-coatings.com]

- 29. paint.org [paint.org]

Methodological & Application

Application Note: UV Curing Protocols for 2,2,3,3,4,4-Hexafluoro-1,5-Pentyl Diacrylate

Executive Summary

This application note details the formulation, processing, and curing protocols for 2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate . This fluorinated monomer is a critical component in the fabrication of low-refractive-index optical coatings, cladding materials for optical fibers, and hydrophobic surface treatments.

Unlike standard hydrocarbon acrylates, this fluorinated diacrylate presents unique challenges regarding photoinitiator solubility , surface wetting , and oxygen inhibition . This guide provides a validated workflow to overcome these barriers, ensuring high conversion rates and optical clarity.

Material Science & Mechanism

Chemical Description[1][2][3][4]

-

IUPAC Name: 2,2,3,3,4,4-hexafluoropentane-1,5-diyl diacrylate[1]

-

Structure: A short fluorinated core (

) capped with two reactive acrylate groups. -

Key Properties:

-

Low Refractive Index (RI): Typically

(cured), significantly lower than standard acrylates ( -

Hydrophobicity: High contact angle with water due to fluorine content.

-

Crosslinking Density: High, due to the short chain length between functional groups, leading to hard, solvent-resistant films.

-

The Solubility Challenge

The primary failure mode in curing fluorinated acrylates is phase separation. Standard photoinitiators (PIs) are often organic-soluble and may crystallize or oil-out of fluorinated monomers.

-

Solution: Use a liquid photoinitiator with a balance of polarity (e.g., Omnirad 1173 ) or predissolve solid PIs in a compatible non-fluorinated co-monomer (e.g., 1,6-Hexanediol diacrylate) if optical specs allow.

Oxygen Inhibition

Fluorinated monomers often exhibit high gas permeability. Oxygen diffuses rapidly into the uncured film, quenching free radicals and leaving a tacky, uncured surface ("air-inhibition layer").

-

Requirement: A strict nitrogen purge or lamination strategy is non-negotiable for this material.

Formulation Protocol

Reagents & Equipment

| Component | Specification | Recommended Source/Grade |

| Monomer | This compound | >97% Purity, Inhibited (MEHQ) |

| Photoinitiator | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | Omnirad 1173 (Liquid) or equivalent |

| Co-Solvent (Optional) | 1,6-Hexanediol diacrylate (HDDA) | Only if PI solubility is <1% |

| Solvent (Diluent) | Methyl Isobutyl Ketone (MIBK) or IPA | For thin film spin-coating |

Mixing Procedure

-

Weighing: Weigh the fluorinated diacrylate into an amber glass vial.

-

PI Addition: Add 2.0 - 3.0 wt% of Omnirad 1173.

-

Note: Do not exceed 4% as self-quenching or yellowing may occur.

-

-

Homogenization:

-

Sonicate at 40°C for 10 minutes.

-

Vortex mix for 2 minutes.

-

Validation: Inspect for haze or oil droplets. The solution must be optically clear. If hazy, add 5-10% HDDA to solubilize the PI.

-

-

Filtration: Filter through a 0.2

m PTFE syringe filter to remove dust and undissolved particles.

Coating & Curing Protocol

Substrate Preparation

Fluorinated materials have low surface energy and may de-wet (bead up) on standard glass or silicon.

-

Protocol: Plasma treat substrate (

plasma, 50W, 60s) or Piranha clean to maximize surface energy before coating.

Application Method (Spin Coating)

-

Static Dispense: Apply 1-2 mL to center of substrate.

-

Spread Cycle: 500 RPM / 10s / 100 RPM/s ramp.

-

Spin Cycle: 2000-3000 RPM / 30s / 1000 RPM/s ramp (Adjust for desired thickness).

Curing Workflow (Visualization)

Caption: Step-by-step curing workflow emphasizing the critical Nitrogen purge loop to prevent oxygen inhibition.

Curing Parameters

| Parameter | Setting | Rationale |

| Light Source | Mercury H-Bulb (Broadband) or LED 365nm | H-Bulb provides surface cure (UVC) and depth cure (UVA). |

| Intensity | 100 - 500 mW/cm² | High intensity helps overcome oxygen inhibition. |

| Total Dose | 2.0 - 3.0 J/cm² | Fluorinated acrylates require higher doses than standard acrylates. |

| Atmosphere | Nitrogen ( | Critical. Oxygen must be < 500 ppm. |

Characterization & Validation

Degree of Conversion (FTIR)

To validate the cure, monitor the disappearance of the acrylate C=C double bond.

-

Method: ATR-FTIR.

-

Target Peak: 1635 cm⁻¹ (Acrylate C=C stretch) or 810 cm⁻¹ (C=C twist).

-

Calculation:

(Use the Carbonyl peak at 1720 cm⁻¹ as an internal reference

Adhesion Testing (Cross-Hatch)

Due to the non-stick nature of fluorine, adhesion to the substrate is the most common failure.

-

Standard: ASTM D3359.

-

Acceptance Criteria: 4B or 5B (0-5% area removed).

-

Troubleshooting: If adhesion fails, use an adhesion promoter (e.g., Silane A-174) on the glass substrate prior to coating.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Tacky Surface | Oxygen Inhibition | Increase |

| Haze / Cloudiness | Phase Separation | PI is not soluble. Switch to liquid PI (Omnirad 1173) or add 5% HDDA co-monomer. |

| Dewetting (Craters) | Low Surface Energy | Plasma treat substrate. Add 0.1% fluorinated surfactant (e.g., Capstone FS-31). |

| Yellowing | PI Degradation | Reduce PI concentration. Switch to non-yellowing PI (e.g., Omnirad 184). |

References

-

IGM Resins. (2023).[4][5] Omnirad 1173 Technical Data Sheet. Retrieved from

-

Santa Cruz Biotechnology. (2024). 2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate Product Data. Retrieved from

-

RadTech. (2022).[6] An Overview of Oxygen Inhibition in Photocuring. Retrieved from

-

RefractiveIndex.INFO. (2024). Refractive index database for Fluoropolymers. Retrieved from

-

Bomar. (2022).[6][7] How to Reduce the Effects of Oxygen Inhibition. Retrieved from

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate | CAS 678-95-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 678-95-5|2,2,3,3,4,4-Hexafluoro-1,5-pentyldiacrylate|BLD Pharm [bldpharm.com]

- 4. specialchem.com [specialchem.com]

- 5. specialchem.com [specialchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Note: Fluorinated Diacrylates in Microfluidic Device Fabrication

Executive Summary

Polydimethylsiloxane (PDMS) has long been the workhorse of microfluidics due to its ease of prototyping. However, its susceptibility to swelling in organic solvents and absorption of small hydrophobic molecules renders it unsuitable for many drug discovery and organic synthesis applications.

This guide details the application of Fluorinated Diacrylates (specifically Perfluoropolyether-dimethacrylate, or PFPE-DMA) as a superior alternative. Often referred to as "Liquid Teflon," these materials combine the molding capabilities of soft lithography with the chemical inertness of fluoropolymers. This protocol addresses the critical challenges of working with these materials—specifically oxygen inhibition during photocuring and heterogeneous bonding —to produce robust, solvent-resistant devices.

Part 1: Material Science & Selection

Why Fluorinated Diacrylates?

The primary driver for adopting fluorinated diacrylates is Solubility Parameter Mismatch . PDMS has a solubility parameter (

Material Comparison Table

The following table contrasts the industry standard (PDMS) with the fluorinated alternative (PFPE-DMA, e.g., Fluorolink MD 700).

| Feature | PDMS (Sylgard 184) | PFPE-DMA (Fluorolink MD 700) | Impact on Application |

| Solvent Resistance | Poor (Swells in Toluene, Hexane, DCM) | Excellent (Inert to most organics) | Essential for organic synthesis & drug screening. |

| Small Molecule Adsorption | High (Absorbs hydrophobic drugs) | Ultra-Low | Prevents drug loss during dosing studies. |

| Refractive Index | ~1.43 | ~1.34 (Close to water) | Superior for aqueous phase imaging; invisible in water. |

| Gas Permeability | High | Moderate to High | Allows oxygen transport for cell culture. |

| Curing Mechanism | Thermal (Pt-catalyzed hydrosilylation) | UV Photopolymerization (Free radical) | Faster fabrication (minutes vs. hours). |

| Modulus (Young's) | ~1–3 MPa | ~10–100 MPa (Tunable) | Stiffer channels; less deformation under high pressure. |

Key Reagents

-

Base Monomer: Fluorolink MD 700 (Solvay/Syensqo) or synthesized PFPE-DMA (MW ~4000 g/mol ).

-

Photoinitiator: 2-hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173) or TPO.

-

Expert Note: Use Darocur 1173 at 1.0–4.0 wt%. Higher concentrations cure faster but may yellow the device.

-

-

Adhesion Promoter: 3-methacryloxypropyltrimethoxysilane (binds organic acrylate to inorganic glass).

Part 2: Fabrication Workflow

Critical Challenge: Oxygen Inhibition

Unlike PDMS, PFPE-DMA cures via free-radical polymerization . Oxygen is a radical scavenger. If you cure PFPE-DMA in air, the top 10–50 µm will remain liquid/tacky because oxygen diffuses into the resin faster than the polymerization chain propagates.

-

The Fix: We must cure in an inert atmosphere (Nitrogen purge) or use a barrier (Mylar/PET sheet).

Diagram: The "Liquid Teflon" Molding Process

The following diagram outlines the specific workflow required to overcome adhesion and inhibition issues.

Caption: Workflow for PFPE-DMA replication. Note the critical divergence at "Oxygen Control" to ensure full curing of the bulk material.

Detailed Protocol: Replica Molding & Bonding

Phase 1: Master Preparation

-

Fabricate a standard SU-8 master on a silicon wafer.

-

Silanization (Crucial): Place the master in a vacuum desiccator with 2 drops of trichloro(1H,1H,2H,2H-perfluorooctyl)silane. Pull vacuum for 30 minutes.

-

Why? PFPE-DMA adheres strongly to SU-8. Without this fluorinated release layer, you will destroy the master during demolding.

-

Phase 2: Resin Formulation[1]

-

Mix Fluorolink MD 700 with 1.0 wt% Darocur 1173 .

-

Degas in a vacuum chamber for 10 minutes to remove bubbles generated during mixing.

Phase 3: Molding (The Mylar Method)

-

Pour the degassed resin over the master.

-

Carefully roll a transparency sheet (Mylar/PET) over the liquid resin.

-

Technique: Bend the Mylar into a "U" shape and contact the center first, rolling outwards to push air bubbles to the edge.

-

-

Place under a UV lamp (365 nm, ~10 mW/cm²) for 2–3 minutes.

-

Self-Validation: The Mylar blocks oxygen, allowing the back surface to cure tack-free.

-

-

Peel off the Mylar, then peel the PFPE slab off the master.

Phase 4: Bonding (The "Glue" Method)

Standard oxygen plasma bonding (used for PDMS) does not work on cured fluoropolymers. We use a "wet" bonding approach.

-

Prepare the Base: Take a clean glass slide.[2]

-

Priming: Spin coat a thin layer (~5 µm) of the uncured PFPE-DMA resin (same formulation) onto the glass slide (2000 RPM for 30s).

-

Mating: Place the molded PFPE device (channel side down) onto the wet, coated glass slide.

-

Final Cure: Expose the entire assembly to UV light for 5–10 minutes under Nitrogen purge (or simply flip it over and cure through the glass if the device back is already cured).

Part 3: Application Specifics

Droplet Microfluidics (Organic Phase)

When generating water-in-oil droplets, surface chemistry is paramount.

-

Native Property: PFPE-DMA is naturally hydrophobic and lipophobic (fluorophilic).

-

Advantage: Unlike PDMS, which often requires chemical treatment (e.g., Aquapel) to prevent wetting by organic phases, PFPE-DMA channels naturally resist wetting by both water and hydrocarbons. This makes it ideal for fluorinated oil continuous phases (e.g., FC-40).

High-Throughput Drug Screening

-

Protocol: Use PFPE-DMA devices for small-molecule library screening.

-

Validation: Compare IC50 values obtained in PFPE vs. PDMS. You will often see lower IC50s in PFPE because PDMS absorbs the drug, artificially lowering the effective concentration experienced by the cells/targets.

Part 4: Troubleshooting Guide

| Failure Mode | Probable Cause | Corrective Action |

| Tacky/Sticky Surface | Oxygen Inhibition | Cure under Nitrogen purge or ensure Mylar sheet has intimate contact with resin. |

| Device Delamination | Poor Bonding | The "Glue" layer was too thin or cured before mating. Ensure wet contact before final UV exposure. |

| Master Destruction | Lack of Release Agent | Re-silanize the master. PFPE binds to SU-8 aggressively without fluorosilane. |

| Yellowing of Device | Photoinitiator Excess | Reduce Darocur 1173 concentration to <1.0 wt% or reduce UV exposure time. |

| Channels Collapsing | Material too Soft | PFPE-DMA is generally stiffer than PDMS, but if collapsing occurs, check UV dose (undercure) or use a higher modulus grade (e.g., MD 700 has high modulus, but adding diluents lowers it). |

References

-

Rolland, J. P., et al. (2004). "Solvent-Resistant Photocurable 'Liquid Teflon' for Microfluidic Device Fabrication."[7][8] Journal of the American Chemical Society, 126(8), 2322–2323.

-

Soleneka, A., et al. (2024). "Solvent-resistant and fully recyclable perfluoropolyether-based elastomer for microfluidic chip fabrication."[9][10] Journal of Materials Chemistry A.

-

Alvankarian, J., & Majlis, B. Y. (2015). "Exploiting the Oxygen Inhibitory Effect on UV Curing in Microfabrication: A Modified Lithography Technique." PLOS ONE.

-

Solvay Specialty Polymers. (2013).[11] "Fluorolink® MD 700 Technical Data Sheet."

-

Bong, K. W., et al. (2010). "Oxygen Inhibition of Free-Radical Polymerization in PDMS Microfluidic Devices." Macromolecules. (Context on oxygen inhibition mechanisms).

Sources

- 1. radtech.org [radtech.org]

- 2. Adhesive bonding strategies to fabricate high-strength and transparent 3D printed microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.mit.edu [web.mit.edu]

- 4. Exploiting the Oxygen Inhibitory Effect on UV Curing in Microfabrication: A Modified Lithography Technique | PLOS One [journals.plos.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. zanglelab.che.utah.edu [zanglelab.che.utah.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Solvent-resistant photocurable liquid fluoropolymers for microfluidic device fabrication [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solvent-resistant and fully recyclable perfluoropolyether-based elastomer for microfluidic chip fabrication - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. lesker.com [lesker.com]

Application Notes & Protocols: Fabrication of Anti-Fingerprint Surfaces Using 2,2,3,3,4,4-Hexafluoro-1,5-Pentyl Diacrylate

Introduction: The Challenge of Surface Contamination

The deposition of fingerprints on surfaces is a persistent issue across numerous applications, from consumer electronics to high-precision optics.[1][2] Fingerprints are a complex mixture of sweat and sebum, which is composed of water, salts, oils, and other organic compounds.[3][4] This residue can obscure displays, degrade optical performance, and mar the aesthetic quality of products.[1] Anti-fingerprint (AF) coatings are designed to mitigate these issues by creating a surface that is both hydrophobic (water-repellent) and oleophobic (oil-repellent), making it difficult for fingerprint residues to adhere and easy to clean.[1][5][6]

Fluorinated polymers are exceptionally effective for these applications due to their inherent low surface energy, chemical inertness, and thermal stability.[7][8][9] The strong carbon-fluorine bond and the low polarizability of the fluorine atom contribute to these desirable properties.[7] This guide provides a detailed protocol for the preparation of anti-fingerprint surfaces using the fluorinated monomer, 2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate, via a UV-curing process. This method offers a rapid and efficient way to create durable, high-performance anti-fingerprint coatings.[10][11][12]

The Science of Anti-Fingerprint Surfaces

The effectiveness of an anti-fingerprint surface is primarily determined by its surface energy. A low surface energy minimizes the wettability of the surface by liquids, including the oils and water present in fingerprints.[5] This is quantitatively measured by the contact angle of a liquid droplet on the surface.[1]

-

Hydrophobicity: A surface is considered hydrophobic if the contact angle of a water droplet is greater than 90°.[1]

-

Oleophobicity: A surface is considered oleophobic if it repels oils. This is often characterized by a high contact angle with a low surface tension liquid like n-hexadecane.[1][13]

All oleophobic surfaces are also hydrophobic, but the reverse is not always true.[1] Achieving oleophobicity is more challenging due to the lower surface tension of oils compared to water.[5] Fluorinated compounds, such as this compound, are particularly adept at creating low-energy surfaces that exhibit both hydrophobicity and oleophobicity.[9][14]

Key Reagent: this compound

This compound is a key building block for creating anti-fingerprint coatings. Its molecular structure contains a central hexafluorinated chain that provides the desired low surface energy, while the two terminal acrylate groups allow for rapid polymerization and cross-linking when exposed to UV light in the presence of a photoinitiator.[12]

Chemical Structure:

Caption: Molecular structure of this compound.

Experimental Protocols

Materials and Equipment

| Materials | Purpose | Supplier Example |

| This compound | Monomer | Santa Cruz Biotechnology[15] |

| 2-Hydroxy-2-methyl-1-phenyl-1-propanone | Photoinitiator | Ciba-Geigy (Darocur 1173)[16] |

| Isopropyl alcohol (IPA) | Solvent | Sigma-Aldrich |

| Substrates (e.g., glass slides, silicon wafers) | Surface to be coated | VWR |

| Deionized (DI) water | Cleaning | --- |

| Nitrogen gas | Drying | --- |

| Equipment | Purpose |

| Spin coater | Coating application |

| UV curing system (365 nm wavelength) | Polymerization |

| Contact angle goniometer | Surface characterization |

| Ultrasonic bath | Substrate cleaning |

| Pipettes and glassware | Solution preparation |

Substrate Preparation

Rationale: Proper substrate cleaning is critical for ensuring good adhesion and uniformity of the coating. Contaminants can create defects and lead to delamination.

-

Place the substrates in a beaker with a 2% solution of laboratory detergent in DI water.

-

Ultrasonicate for 15 minutes.

-

Rinse thoroughly with DI water.

-

Ultrasonicate in fresh DI water for 15 minutes.

-

Rinse again with DI water and then with isopropyl alcohol.

-

Dry the substrates under a stream of nitrogen gas.

-

Optional: For glass or silicon substrates, a 5-minute oxygen plasma treatment can further enhance surface activation and adhesion.

Coating Formulation

Rationale: The concentration of the monomer and photoinitiator will affect the thickness, cross-linking density, and final properties of the coating. The following formulation is a good starting point for optimization.

-

Prepare a 2% (w/w) solution of this compound in isopropyl alcohol.

-

Add the photoinitiator, 2-hydroxy-2-methyl-1-phenyl-1-propanone, at a concentration of 3% (w/w) relative to the diacrylate monomer.

-

Stir the solution at room temperature for 30 minutes until all components are fully dissolved.

Coating Application (Spin Coating)

Rationale: Spin coating is a widely used technique for creating thin, uniform films on flat substrates. The final thickness is dependent on the solution viscosity, spin speed, and spin time.

Caption: General workflow for the spin coating application method.

-

Place a cleaned and dried substrate onto the vacuum chuck of the spin coater.

-

Dispense a small amount of the coating solution onto the center of the substrate.

-

Spin the substrate at 500 rpm for 10 seconds to allow the solution to spread evenly.

-

Ramp up the speed to 3000 rpm and spin for 30 seconds to achieve the desired film thickness.

-

Carefully remove the coated substrate.

Curing Process

Rationale: UV curing initiates the polymerization of the acrylate groups, forming a cross-linked polymer network that constitutes the final coating. The curing time and intensity will affect the degree of polymerization and the durability of the coating.

-

Place the coated substrate in a UV curing chamber.

-

Expose the substrate to UV light (365 nm) for 5-10 minutes.

-

The curing should be performed in an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition of the radical polymerization.

Characterization and Validation

Contact Angle Measurements

Rationale: Contact angle measurements are the primary method for quantifying the hydrophobic and oleophobic properties of the coating.

-

Use a contact angle goniometer to measure the static contact angle of deionized water and n-hexadecane on the coated surface.

-

Dispense a 5 µL droplet of the test liquid onto the surface.

-

Capture an image of the droplet and use the software to calculate the contact angle.

-

Perform measurements at multiple locations on the surface to ensure uniformity.

| Expected Performance | Water Contact Angle | n-Hexadecane Contact Angle |

| Successful Coating | > 105° | > 60° |

| Uncoated Glass | < 30° | < 10° |

Anti-Fingerprint Test

Rationale: A qualitative test to visually assess the anti-fingerprint properties.

-

Press a clean thumb firmly onto both a coated and an uncoated substrate.

-

Visually compare the intensity of the fingerprint residue.

-

Attempt to wipe the fingerprint off both surfaces with a clean, dry microfiber cloth. The fingerprint on the coated surface should be easily removed, while the one on the uncoated surface will likely smear.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low contact angles | Incomplete curing, poor coating quality, or contamination. | Increase UV curing time/intensity, optimize spin coating parameters, re-clean substrates. |

| Coating delamination | Poor substrate adhesion. | Re-clean substrates, consider using an adhesion promoter or plasma treatment. |

| Hazy or non-uniform coating | Solution concentration too high, or solvent evaporated too quickly. | Lower the solution concentration, use a solvent with a higher boiling point. |

Conclusion

The use of this compound in a UV-curable formulation provides a robust and efficient method for creating highly effective anti-fingerprint surfaces. The resulting coatings exhibit excellent hydrophobicity and oleophobicity, leading to surfaces that are resistant to contamination and easy to clean. By following the detailed protocols and understanding the underlying scientific principles, researchers can successfully fabricate and characterize these advanced functional surfaces for a wide range of applications.

References

-

Omega Optical. (2021, February 9). A Guide to Hydrophobic and Oleophobic Coatings. Retrieved from [Link]

-

JCT CoatingsTech. (2008, September). Fluoropolymers for Coating Applications. Retrieved from [Link]

-

Coating Systems, Inc. (2025, November 4). Industrial Fluoropolymer Coatings: Complete Guide & Applications. Retrieved from [Link]

- Kharitonov, A. P. (2000). Practical applications of the direct fluorination of polymers. Journal of Fluorine Chemistry, 103(1), 123-127.

-

ResearchGate. (2025, August 9). Fluoropolymers for coating applications. Retrieved from [Link]

-

Biolin Scientific. An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle. Retrieved from [Link]

-

SciSpace. (n.d.). Characterization of Oleophobic Functional Surfaces Fabricated by Thermal Imprinting Process. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of UV-Curable Polyurethane Acrylates Containing Fluorine. Retrieved from [Link]

-

Biolin Scientific. (n.d.). Superhydrophobic and oleophobic surfaces. Retrieved from [Link]

- Google Patents. (2013, November 21). Porous structure for forming an Anti-fingerprint coating, method for forming an Anti-fingerprint coating using the porous structure, substrate comprising the Anti-finger-print coating formed by the method, and products comprising the substrate.

-

Thierry Corporation. (n.d.). Oleophobic Coating. Retrieved from [Link]

-